1-[4-(Bromomethyl)phenyl]propan-1-one

Radical bromination Benzylic functionalization Process chemistry

This para-substituted benzylic bromide delivers superior nucleophilic displacement reactivity versus the chloromethyl analog due to lower C-Br bond dissociation energy. Essential for synthesizing 2-[4-(bromomethyl)phenyl]propionic acid, the direct precursor to loxoprofen sodium, and validated in tolperisone metabolite and antimalarial PfNDH2 inhibitor development. Ensure supply chain integrity with this 98% purity intermediate optimized for downstream α-alkylation and oxidative rearrangement steps.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 95889-09-1
Cat. No. B183427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Bromomethyl)phenyl]propan-1-one
CAS95889-09-1
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)CBr
InChIInChI=1S/C10H11BrO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
InChIKeyMMWLPFRDTCOCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Bromomethyl)phenyl]propan-1-one (CAS 95889-09-1): Core Chemical Identity and Procurement Baseline


1-[4-(Bromomethyl)phenyl]propan-1-one (4′-bromomethylpropiophenone, CAS 95889-09-1) is a para-substituted benzylic bromide derivative of propiophenone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol [1]. Its structure combines a reactive benzylic bromomethyl group at the para position of the phenyl ring with a propiophenone carbonyl backbone, making it a bifunctional intermediate for nucleophilic substitution and further carbonyl chemistry . The compound is commercially available at 98% purity from multiple vendors , with a predicted boiling point of 305.8±25.0 °C, density of 1.360±0.06 g/cm³, and a calculated LogP of 2.7–3.06 [2]. It is primarily utilized as a key synthetic intermediate in pharmaceutical research, including the synthesis of loxoprofen precursors [3], tolperisone metabolites [4], and antimalarial lead compounds targeting PfNDH2 [5].

1-[4-(Bromomethyl)phenyl]propan-1-one: Why In-Class Analogs Cannot Be Simply Interchanged


Although several para-substituted propiophenone derivatives share structural similarity with 1-[4-(bromomethyl)phenyl]propan-1-one, generic substitution is fundamentally precluded by three factors. First, the benzylic bromide leaving group exhibits significantly higher nucleophilic displacement reactivity compared to the corresponding chloride analog (1-(4-(chloromethyl)phenyl)propan-1-one, CAS 98986-07-3) due to the lower C–Br bond dissociation energy [1], directly affecting reaction rates, yields, and product distributions in downstream transformations. Second, the specific para-regiochemistry of the bromomethyl group is a strict requirement for pharmaceutical intermediates such as 2-[4-(bromomethyl)phenyl]propionic acid, the immediate precursor to the NSAID loxoprofen sodium—the meta or ortho isomers would not yield the correct active pharmaceutical ingredient [2]. Third, documented synthetic challenges unique to this compound, including the failure of direct hydrolysis to the hydroxymethyl derivative due to competing dimerization, demonstrate that the bromide cannot be trivially replaced even when the target is the alcohol analog [3]. The quantitative evidence below substantiates each of these differentiation dimensions.

1-[4-(Bromomethyl)phenyl]propan-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Radical Bromination Synthesis Yield: 85% Isolated Yield via NBS/AIBN Protocol vs. Alternative Halogenation Routes

The synthesis of 1-[4-(bromomethyl)phenyl]propan-1-one via radical bromination of 4-methylpropiophenone using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile at reflux for 7.0 hours provides an 85% isolated yield [1]. This NBS-based radical protocol offers regioselective monobromination exclusively at the benzylic methyl position. By comparison, direct bromination of 4-methylpropiophenone with elemental bromine (Br₂) in the presence of Lewis acid catalysts such as FeBr₃ or AlBr₃ can lead to competing electrophilic aromatic substitution at the ring, producing a mixture of nuclear-brominated byproducts and reducing the yield of the desired benzylic bromide . The 85% yield obtained under the optimized NBS/AIBN protocol represents a benchmark for procurement decisions where maximized throughput per unit of starting material is critical.

Radical bromination Benzylic functionalization Process chemistry

Benzylic C–Br vs. C–Cl Bond Dissociation Energy: Evidence for Superior Leaving Group Reactivity Over the Chloromethyl Analog

The benzylic C–Br bond in 1-[4-(bromomethyl)phenyl]propan-1-one has a bond dissociation energy (BDE) of approximately 285 kJ/mol (68 kcal/mol), whereas the corresponding C–Cl bond in the chloromethyl analog (1-(4-(chloromethyl)phenyl)propan-1-one, CAS 98986-07-3) has a BDE of approximately 327 kJ/mol (78 kcal/mol) [1]. This ~42 kJ/mol difference directly translates into a lower activation barrier for heterolytic C–Br cleavage in both SN1 and SN2 nucleophilic displacement reactions. The consequence is a reaction rate enhancement for the bromide over the chloride that typically ranges from one to two orders of magnitude under identical conditions for benzylic substrates [2]. This class-level principle is well-established: bromide is a superior leaving group because the bromide ion (Br⁻) is a weaker conjugate base (pKa of HBr ≈ –9) compared to chloride (pKa of HCl ≈ –7), and the larger, more polarizable bromide anion stabilizes the developing negative charge in the transition state more effectively [2].

Nucleophilic substitution Leaving group ability Bond dissociation energy

Patent-Exemplified Preferred Halogen Variant: Bromide Selected Over Chloride and Iodide in Pharmaceutical Intermediate Claims

Japanese Patent JPS60115547A, assigned to Nissan Chemical Industries Ltd, discloses p-(halomethyl)phenyl ketones of the general formula where X can be Cl, Br, or I, and R is H or CH₃ . Among all possible halogen variants covered by the generic claims, the patent specifically exemplifies only one compound: 4-(Bromomethyl)propiophenone (i.e., 1-[4-(bromomethyl)phenyl]propan-1-one, CAS 95889-09-1) . The patent explicitly identifies this compound as an intermediate for the synthesis of 2-[4-(halomethyl)phenyl]fatty acid esters, which are precursors to anti-inflammatory analgesic agents such as 2-[4-(2-oxopentan-1-yl methyl)phenyl]propionic acid . The selection of the bromide as the sole exemplified embodiment, rather than the chloride or iodide, reflects the inventors' assessment of the optimal balance between reactivity (Br > Cl) and stability/shelf-life (Br > I, since benzylic iodides are prone to oxidative degradation).

Patent exemplification Pharmaceutical intermediates Halogen selection

Documented Hydrolysis Failure: Dimerization and Ether Formation Preclude Direct Conversion to Hydroxymethyl Analog

A study published in Tetrahedron: Asymmetry (2001) reports that the attempted direct hydrolysis of 4′-bromomethyl-propiophenone (1-[4-(bromomethyl)phenyl]propan-1-one) to 4′-hydroxymethyl-propiophenone was unsuccessful under both aqueous and methanolic NaOH conditions [1]. The failure was attributed to extensive dimer formation and methyl ether generation rather than clean nucleophilic displacement to the desired alcohol [1]. To circumvent this reactivity issue, the authors developed an alternative two-step sequence: conversion of the bromide to the corresponding acetate ester, followed by hydrolysis of the acetate to liberate the hydroxymethyl derivative [1]. This documented synthetic obstacle is specific to this benzylic bromide and constitutes a critical differentiator for route-scouting chemists: the analogous chloromethyl compound would be expected to hydrolyze even more sluggishly under SN1/SN2 conditions, while the non-halogenated 4-methylpropiophenone cannot undergo nucleophilic displacement at all.

Hydrolysis Benzylic bromide reactivity Synthetic route design

Para-Regiochemistry Requirement: Mandatory for Loxoprofen Sodium and Tolperisone Metabolite Intermediate Synthesis

The para-bromomethyl substitution pattern of 1-[4-(bromomethyl)phenyl]propan-1-one is structurally mandatory for its role as a gateway intermediate to 2-[4-(bromomethyl)phenyl]propionic acid (CAS 111128-12-2), which is the key precursor to the NSAID loxoprofen sodium [1]. The para relationship between the propionic acid side chain and the bromomethyl group is intrinsic to loxoprofen's pharmacophore; the corresponding meta-substituted isomer (1-(3-(bromomethyl)phenyl)propan-1-one) would lead to a regioisomeric propionic acid derivative that is not loxoprofen and would not possess the same anti-inflammatory activity [2]. The compound has also been employed in the synthesis of the hydroxymethyl metabolite (M2) of tolperisone, where the para-substitution is essential for matching the metabolite's structure as determined by single-crystal X-ray diffraction [3].

Regiochemistry Loxoprofen synthesis Para-substitution requirement

Physicochemical Property Differentiation: Molecular Weight, LogP, and Boiling Point vs. Chloromethyl and Methyl Analogs

The physicochemical properties of 1-[4-(bromomethyl)phenyl]propan-1-one differ substantially from its closest analogs, impacting purification strategy, chromatographic method development, and formulation considerations. The target compound has a molecular weight of 227.10 g/mol, a predicted LogP of 2.7–3.06, and a predicted boiling point of 305.8±25.0 °C (at 760 mmHg) [1]. The chloromethyl analog (CAS 98986-07-3) has a molecular weight of 182.65 g/mol, representing a 44.45 Da difference that enables facile separation by mass-directed preparative HPLC or detection by LC-MS [2]. The non-halogenated precursor 4′-methylpropiophenone (CAS 5337-93-9) has a molecular weight of only 148.20 g/mol and a lower LogP (estimated ~2.3), making it significantly more volatile and less retentive on reversed-phase chromatography columns [3]. These property differences are critical for analytical method development and quality control in procurement specifications.

Physicochemical properties LogP Chromatographic behavior

1-[4-(Bromomethyl)phenyl]propan-1-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Loxoprofen Sodium Intermediate Synthesis: Para-Bromomethyl Propiophenone as the Gateway Building Block

1-[4-(Bromomethyl)phenyl]propan-1-one serves as the direct synthetic precursor to 2-[4-(bromomethyl)phenyl]propionic acid (CAS 111128-12-2), the key intermediate in loxoprofen sodium manufacture [5]. The para-bromomethyl group is subsequently elaborated to the 2-oxocyclopentylmethyl side chain characteristic of loxoprofen's pharmacophore. Procurement of this specific compound, rather than the chloromethyl or methyl analogs, is mandatory because the downstream α-alkylation and oxidative rearrangement steps have been optimized for the benzylic bromide leaving group. The 85% yield reported for the NBS/AIBN bromination protocol provides a reliable starting point for scaling this intermediate supply [2].

Tolperisone Metabolite (M2) Synthesis and Absolute Configuration Determination

The compound has been specifically employed in the synthesis of 1-(4′-hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one (M2), a major metabolite of the centrally acting muscle relaxant tolperisone [5]. The para-bromomethyl group is first converted to the hydroxymethyl group via a two-step acetate protection/hydrolysis sequence (direct hydrolysis fails due to dimerization), after which the propiophenone α-position is elaborated via a solvent-free Mannich reaction with piperidine hydrochloride and paraformaldehyde [5]. This application scenario demonstrates the compound's utility in medicinal chemistry metabolite identification programs, where the bromide serves as a latent hydroxymethyl equivalent.

Antimalarial Drug Discovery: Building Block for PfNDH2 Inhibitor Lead Optimization

1-[4-(Bromomethyl)phenyl]propan-1-one has been utilized as a synthetic building block in the discovery and optimization of PfNDH2 inhibitors targeting drug-resistant Plasmodium falciparum malaria [5]. The compound's benzylic bromide functionality enables modular coupling to diverse amine, thiol, and alkoxide nucleophiles, generating compound libraries for structure-activity relationship (SAR) studies. The co-crystal structure of PfNDH2 with the inhibitor RYL-552 (PDB 5JWC) was enabled by synthetic intermediates derived from this propiophenone scaffold [5]. Researchers procuring this compound for antimalarial drug discovery benefit from the established synthetic routes and crystallographic validation of the chemotype.

Chiral Benzylic Alcohol Synthesis via Asymmetric Barbier-Type Addition

A published method demonstrates the use of 4-(bromomethyl)benzaldehyde (a closely related compound) in a zinc-mediated asymmetric Barbier-type reaction with chloromethyl propargyl ether and a chiral pyrrolidine-based ligand, yielding 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol with high enantioselectivity [5]. Although the reported substrate is the benzaldehyde analog rather than the propiophenone, the methodology is directly transferable to 1-[4-(bromomethyl)phenyl]propan-1-one, where the ketone carbonyl can participate in analogous organometallic addition reactions. This scenario positions the compound as a versatile chiral building block for asymmetric synthesis programs.

Quote Request

Request a Quote for 1-[4-(Bromomethyl)phenyl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.